Carbamic acid, dibutyl-, 2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dibutyl-, 2-propenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, 2-propenyl ester can be synthesized through the reaction of carbamic acid derivatives with alcohols. One common method involves the reaction of dibutylcarbamic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps, such as distillation or crystallization, to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dibutyl-, 2-propenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-propenyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dibutyl-, 2-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, dibutyl-, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release carbamic acid, which may then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, dibutyl-, 2-propenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with different chemical properties and applications.
Ethyl carbamate: Another ester with distinct uses in the food and beverage industry.
Butyl carbamate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
106775-55-7 |
---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
prop-2-enyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h6H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
TYLBQZMDLJZFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.